Cas no 1622183-95-2 (4-bromo-2-(2,4-dibromophenoxy)-Phenol)
4-bromo-2-(2,4-dibromophenoxy)-Phenol Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-2-(2,4-dibromophenoxy)-Phenol
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- Inchi: 1S/C12H7Br3O2/c13-7-2-4-11(9(15)5-7)17-12-6-8(14)1-3-10(12)16/h1-6,16H
- InChI Key: IJILTEHAPUZZFY-UHFFFAOYSA-N
- SMILES: C1(O)=CC=C(Br)C=C1OC1=CC=C(Br)C=C1Br
4-bromo-2-(2,4-dibromophenoxy)-Phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B934980-5mg |
4-bromo-2-(2,4-dibromophenoxy)-Phenol |
1622183-95-2 | 5mg |
$ 207.00 | 2023-04-18 | ||
| TRC | B934980-10mg |
4-bromo-2-(2,4-dibromophenoxy)-Phenol |
1622183-95-2 | 10mg |
$ 397.00 | 2023-04-18 | ||
| TRC | B934980-25mg |
4-bromo-2-(2,4-dibromophenoxy)-Phenol |
1622183-95-2 | 25mg |
$ 1200.00 | 2023-09-08 |
4-bromo-2-(2,4-dibromophenoxy)-Phenol Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
Additional information on 4-bromo-2-(2,4-dibromophenoxy)-Phenol
Comprehensive Overview of 4-bromo-2-(2,4-dibromophenoxy)-Phenol (CAS No. 1622183-95-2)
4-bromo-2-(2,4-dibromophenoxy)-Phenol (CAS No. 1622183-95-2) is a brominated aromatic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications. This compound, often referred to in scientific literature by its IUPAC name or CAS number, is a derivative of phenol with multiple bromine substitutions. Its molecular structure features a phenol core substituted with bromine atoms at the 4-position and an additional 2,4-dibromophenoxy group at the 2-position, making it a versatile intermediate in organic synthesis.
The growing interest in brominated flame retardants and halogenated compounds has placed 4-bromo-2-(2,4-dibromophenoxy)-Phenol under the spotlight. Researchers are particularly intrigued by its potential role in material science and polymer chemistry, where brominated compounds are often used to enhance fire resistance. However, unlike some traditional flame retardants, this compound is being studied for its eco-friendly alternatives, aligning with the global push toward sustainable chemistry.
One of the most frequently asked questions about CAS No. 1622183-95-2 revolves around its synthesis methods and reaction mechanisms. The compound is typically synthesized through electrophilic aromatic substitution reactions, where bromine atoms are introduced to the phenol backbone under controlled conditions. Advanced techniques such as catalytic bromination and microwave-assisted synthesis have been explored to improve yield and reduce environmental impact. These innovations cater to the increasing demand for green chemistry practices in industrial applications.
In addition to its synthetic utility, 4-bromo-2-(2,4-dibromophenoxy)-Phenol has been investigated for its biological activity. Preliminary studies suggest that brominated phenols may exhibit antimicrobial and antioxidant properties, though further research is needed to validate these findings. This aligns with the broader trend of exploring bioactive compounds for pharmaceutical and agricultural applications, a topic frequently searched in scientific databases and academic forums.
The compound’s physical and chemical properties are also of great interest. With a molecular weight of approximately 467.8 g/mol, it appears as a white to off-white crystalline solid under standard conditions. Its solubility in organic solvents like dichloromethane and tetrahydrofuran makes it suitable for various laboratory applications. These characteristics are often queried by chemical suppliers and research institutions seeking detailed technical data.
From an industrial perspective, 4-bromo-2-(2,4-dibromophenoxy)-Phenol is valued for its role in producing high-performance polymers and specialty chemicals. The compound’s ability to act as a cross-linking agent or reactive intermediate has been explored in the development of advanced materials. This ties into the current focus on smart materials and nanotechnology, which dominate discussions in materials engineering circles.
Environmental and regulatory considerations are another critical aspect of this compound’s profile. While brominated compounds are scrutinized for their environmental persistence, 4-bromo-2-(2,4-dibromophenoxy)-Phenol is being evaluated for its biodegradability and toxicity profile. Regulatory bodies and environmental agencies are increasingly interested in such data, reflecting the public’s concern over chemical safety and sustainable manufacturing.
In summary, 4-bromo-2-(2,4-dibromophenoxy)-Phenol (CAS No. 1622183-95-2) represents a fascinating intersection of organic chemistry, material science, and environmental studies. Its multifaceted applications and ongoing research make it a compound of enduring relevance. Whether you’re a chemist, researcher, or industry professional, understanding this compound’s potential is essential in today’s innovation-driven landscape.
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